Molecular Geometry: C3-Symmetric Propeller vs. Planar Terphenyls
Unlike the quasi-planar or moderately twisted conformations of simple p-terphenyls, 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl adopts a rigid, C3-symmetric 'propeller' geometry. Single-crystal X-ray diffraction data for the free compound reveal dihedral angles between the central ring and the three peripheral p-tolyl rings ranging from approximately 35° to 43°, confirming a highly non-planar structure [1]. In contrast, unsubstituted p-terphenyl in the solid state exhibits a planar or only slightly twisted conformation depending on the polymorph [2].
| Evidence Dimension | Dihedral angle between central and peripheral aryl rings |
|---|---|
| Target Compound Data | 35.15°, 39.95°, and 42.93° (three crystallographically independent rings) [1] |
| Comparator Or Baseline | Unsubstituted p-terphenyl: Planar or slightly twisted (typical dihedral angles <10° in planar polymorphs) [2] |
| Quantified Difference | Increase in dihedral angle by >25° relative to planar p-terphenyl |
| Conditions | Single-crystal X-ray diffraction at 100-298 K |
Why This Matters
This pronounced non-planarity prevents detrimental π-π stacking and aggregation-caused quenching (ACQ) in solid-state devices, while the C3-symmetric geometry enables the construction of highly porous 2D/3D frameworks with predictable topology.
- [1] Scite.ai record for 1,3,5-Tris(4-methylphenyl)benzene (citing unpublished crystallographic data). Accessed 2026. View Source
- [2] Baudour, J.L., et al. Structural Phase Transition in Polyphenyls. Acta Crystallographica Section B, 1976, 32, 150-154. View Source
